molecular formula C14H21Cl2NO3 B13737886 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride CAS No. 4210-74-6

2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride

Katalognummer: B13737886
CAS-Nummer: 4210-74-6
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: SMDYKCTYVSXKAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H21ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, an acetyl group, and a diethylazanium group, making it a versatile molecule for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 4-chlorophenoxyacetic acid with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Common catalysts used in this process include metal halides such as FeBr3, AlCl3, and ZnCl2 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar molecules .

Eigenschaften

CAS-Nummer

4210-74-6

Molekularformel

C14H21Cl2NO3

Molekulargewicht

322.2 g/mol

IUPAC-Name

2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C14H20ClNO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H

InChI-Schlüssel

SMDYKCTYVSXKAV-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.